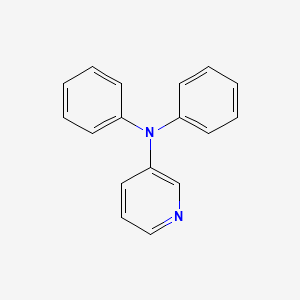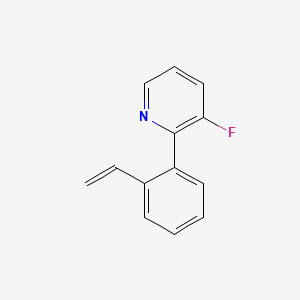
3-Fluoro-2-(2-vinylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(2-vinylphenyl)pyridine is an organic compound with the molecular formula C13H10FN It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 3-position and a vinylphenyl group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-vinylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-fluoropyridine with a vinylphenyl derivative under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(2-vinylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(2-vinylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(2-vinylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain proteins and enzymes, potentially leading to inhibitory or modulatory effects. The vinylphenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic pockets in target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Lacks the vinylphenyl group, resulting in different chemical properties and reactivity.
3-Fluoropyridine: Similar fluorine substitution but without the vinylphenyl group, leading to distinct applications.
2-(2-Vinylphenyl)pyridine:
Uniqueness
3-Fluoro-2-(2-vinylphenyl)pyridine is unique due to the combination of the fluorine atom and the vinylphenyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The presence of both functional groups allows for versatile reactivity and interactions with different molecular targets.
Eigenschaften
Molekularformel |
C13H10FN |
|---|---|
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
2-(2-ethenylphenyl)-3-fluoropyridine |
InChI |
InChI=1S/C13H10FN/c1-2-10-6-3-4-7-11(10)13-12(14)8-5-9-15-13/h2-9H,1H2 |
InChI-Schlüssel |
SNRWRMDLYDHXTO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1C2=C(C=CC=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


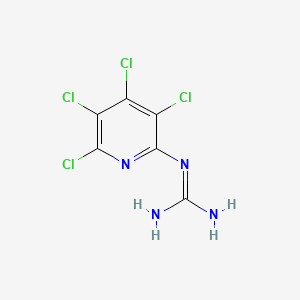
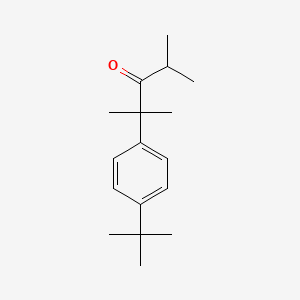
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)
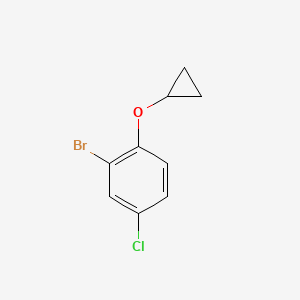
![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
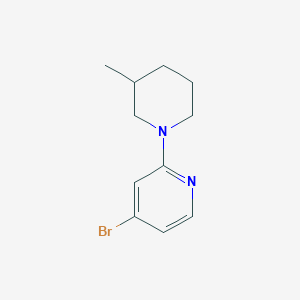
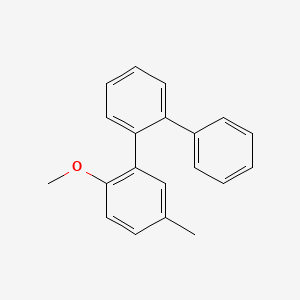
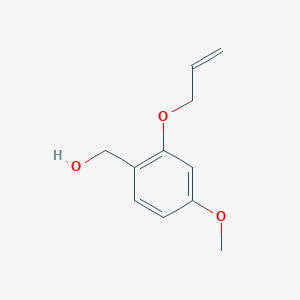
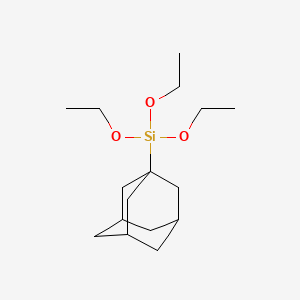
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
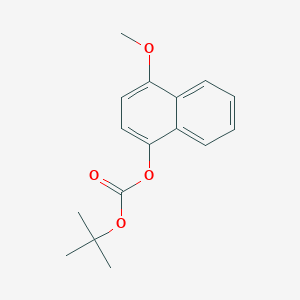
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
